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molecular formula C14H11NOS B8304164 2,7-Dimethyl-phenothiazone

2,7-Dimethyl-phenothiazone

Cat. No. B8304164
M. Wt: 241.31 g/mol
InChI Key: TVVHYPAXJOOOSG-UHFFFAOYSA-N
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Patent
US04667032

Procedure details

Following the procedure described in Example 10 but substituting 2-amino-5-methylthiophenol for 2-amino-3-methoxythiophenol and substituting 2-methyl-p-benzoquinone for p-benzoquinone, a mixture of the title compounds were obtained. Chromatography on silica gel eluting with 10% EtOAc in CH2Cl2 afforded firstly 2,7-dimethyl-3H-phenothiazin-3-one, m.p. 177° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
title compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](OC)=[CH:6]C=[CH:4][C:3]=1[SH:10].[C:11]1(=[O:18])[CH:16]=[CH:15][C:14](=O)[CH:13]=[CH:12]1.CCO[C:22]([CH3:24])=O.[CH2:25](Cl)Cl>>[CH3:25][C:16]1[C:11](=[O:18])[CH:12]=[C:13]2[C:14](=[N:1][C:2]3[C:3]([S:10]2)=[CH:4][C:22]([CH3:24])=[CH:6][CH:7]=3)[CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1OC)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Step Three
Name
title compounds
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=NC3=CC=C(C=C3SC2=CC1=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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